Ionization Potential: Thianaphthene Occupies a Unique Donor–Acceptor Intermediate Window vs. Benzofuran, Indole, and Naphthalene
The evaluated adiabatic ionization energy (IE) of thianaphthene is 8.17 ± 0.03 eV, determined by photoelectron spectroscopy and compiled by NIST [1]. This value lies in a narrow, functionally significant window: it is 0.19 eV lower than benzofuran (8.36 ± 0.05 eV), ~0.27 eV higher than indole (~7.90 eV vertical IE), and 0.09 eV lower than naphthalene (8.26 eV) [1][2][3]. The lower IE versus benzofuran translates to greater electron-donor character in charge-transfer complex formation; the higher IE versus indole means reduced susceptibility to oxidative degradation under ambient conditions.
| Evidence Dimension | Adiabatic/vertical ionization energy (eV) |
|---|---|
| Target Compound Data | 8.17 ± 0.03 eV (evaluated, NIST); 8.13 ± 0.015 eV (PE, Gusten et al. 1976) |
| Comparator Or Baseline | Benzofuran: 8.36 ± 0.05 eV (evaluated, NIST); Indole: ~7.90 eV (vertical); Naphthalene: 8.26 eV |
| Quantified Difference | Thianaphthene IE is 0.19 eV lower than benzofuran, ~0.27 eV higher than indole, and 0.09 eV lower than naphthalene |
| Conditions | Gas-phase photoelectron spectroscopy (HeI source); NIST-evaluated compilation from Gusten, Klasinc et al. (1976) and Clark, Gleiter et al. (1973) |
Why This Matters
The intermediate ionization potential of thianaphthene enables tailored donor–acceptor pairing in organic electronics and charge-transfer complex formation that neither the more electron-rich indole nor the less electron-rich benzofuran can replicate, directly affecting material band-gap engineering and redox stability in procurement specifications.
- [1] NIST Chemistry WebBook. Benzo[b]thiophene — Gas phase ion energetics data. IE (evaluated): 8.17 ± 0.03 eV. Gusten, H.; Klasinc, L.; Ruscic, B. (1976). Z. Naturforsch. A, 31, 1051. View Source
- [2] NIST Chemistry WebBook. Benzofuran — Gas phase ion energetics data. IE (evaluated): 8.36 ± 0.05 eV. Gusten, H.; Klasinc, L. et al. (1976). View Source
- [3] Wacks, M.E.; Dibeler, V.H. (1959). Electron-impact studies of aromatic hydrocarbons. III. Naphthalene ionization energy: 8.26 eV. J. Chem. Phys., 31, 1557. View Source
